molecular formula C11H12N2O B3166328 1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 910377-07-0

1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3166328
CAS No.: 910377-07-0
M. Wt: 188.23 g/mol
InChI Key: HSBAVFYEMVWEKG-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a benzimidazolone derivative featuring a cyclopropylmethyl substituent at the 1-position of the heterocyclic core.

Properties

IUPAC Name

3-(cyclopropylmethyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-12-9-3-1-2-4-10(9)13(11)7-8-5-6-8/h1-4,8H,5-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBAVFYEMVWEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with cyclopropylmethyl ketone in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper or palladium complexes are often employed to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

The compound 1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by a benzoimidazole core with a cyclopropylmethyl substituent. Its molecular formula is C11H12N2OC_{11}H_{12}N_{2}O and it has a molecular weight of approximately 188.23 g/mol. The compound's structure can be represented as follows:

Structure C11H12N2O\text{Structure }\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}

This unique structure contributes to its potential interactions with biological targets.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in the realm of drug discovery. Its structural features suggest potential activity against various biological targets, including enzymes and receptors involved in disease processes.

Case Study: Anticancer Activity

A study explored the anticancer effects of similar benzoimidazole derivatives, indicating that modifications in the cyclopropyl group could enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit specific pathways involved in tumor growth was highlighted, suggesting a need for further investigation into its mechanism of action.

Biochemical Interactions

Research has focused on the binding affinity of this compound to various proteins. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate these interactions.

Data Table: Binding Affinities

Target ProteinBinding Affinity (Kd)Method Used
Enzyme A50 nMSPR
Receptor B25 nMITC
Protein C10 nMSPR

Synthetic Applications

The synthesis of this compound often involves multi-step organic reactions, showcasing its utility in synthetic chemistry. Researchers have developed various synthetic routes that allow for the modification of the cyclopropyl group to optimize biological activity.

Synthesis Pathway Example

  • Formation of the benzoimidazole core.
  • Introduction of the cyclopropylmethyl group via alkylation.
  • Purification through crystallization or chromatography.

Material Science

In addition to biological applications, compounds like this compound have been explored for their potential use in material science, particularly in developing advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Analogues with Piperidinyl Substituents

The 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold is a well-studied PLD (phospholipase D) inhibitor. Key findings include:

  • Dual PLD1/PLD2 Inhibition : Compounds like halopemide and its analogs inhibit both PLD isoforms but exhibit <10-fold selectivity for PLD1 over PLD2. For example, halopemide (IC₅₀: PLD1 = 0.12 µM, PLD2 = 0.36 µM) lacks isoform specificity .
  • Bioisosteric Replacements : Replacing the piperidinyl group with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one scaffold (e.g., compounds 72 and 82 ) shifts preference to PLD2 (IC₅₀ ratios up to 40:1 for PLD2:PLD1) .

Table 1: Piperidinyl-Based Benzimidazolones

Compound Substituent PLD1 IC₅₀ (µM) PLD2 IC₅₀ (µM) Selectivity Ratio (PLD1:PLD2)
Halopemide Piperidin-4-yl + Cl 0.12 0.36 1:3
12i Piperidin-4-yl + 5-Br 0.09 0.28 1:3.1
72 Spirocyclic scaffold 1.2 0.03 40:1 (PLD2-preferring)
Halogenated and Aryl-Substituted Derivatives
  • 5-Hydrosulfonyl Derivatives : Compounds like 5a–o (e.g., 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one) exhibit antitumor activity, with IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7, MDA-MB-231) .
  • Triazinoindol-Benzimidazolones: SID 7975595, a dual-head compound, shows nanomolar inhibition (IC₅₀ = 0.02 µM) against Mycobacterium tuberculosis cell wall enzymes, highlighting the role of extended aromatic systems in antimicrobial activity .

Table 2: Functional Group Impact on Activity

Compound Type Substituent Biological Target Potency (IC₅₀)
Halogenated 5-Cl, 5-Br PLD1/PLD2 0.09–0.36 µM
Hydrosulfonyl 5-SO₂H Cancer cells 1–10 µM
Triazinoindol Triazinoindol head M. tuberculosis enzyme 0.02 µM
Cyclopropane-Containing Analogues
  • 1-(Prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one : This compound (CAS 52099-72-6) shares structural similarity but replaces cyclopropylmethyl with a vinyl group. It is used as a certified reference material but lacks reported biological data .
  • 1-(3-Chloropropyl)-1H-benzo[d]imidazol-2(3H)-one : A chlorinated derivative (CAS 62780-89-6) with moderate cytotoxicity (GI₅₀ = 0.4 µM in MDA-MB-231 cells) .

Key Insight: The cyclopropane ring in 1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one may enhance metabolic stability compared to alkyl or halogenated chains due to its rigid, non-planar structure.

Complex Scaffolds: Bipiperidinyl and Spirocyclic Systems
  • TBPB (1-(1'-(2-tolyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one): A muscarinic M1 receptor agonist with unique bitopic binding. Its bipiperidinyl group enables interactions with allosteric and orthosteric sites, unlike monocyclic substituents .
  • Spirocyclic PLD2 Inhibitors : Compounds 72 and 82 achieve PLD2 selectivity (IC₅₀ = 0.03 µM) through conformational restraint, a feature the cyclopropylmethyl group may partially mimic .

Table 3: Scaffold Complexity and Selectivity

Compound Scaffold Type Target Selectivity
TBPB Bipiperidinyl M1 receptor Bitopic binding
72 Spirocyclic PLD2 40-fold over PLD1
Cyclopropylmethyl Monocyclic Undetermined* Potential PLD1/PLD2

Key Insight : The cyclopropylmethyl group’s smaller size compared to bipiperidinyl or spirocyclic systems may limit off-target interactions while retaining isoform selectivity.

Biological Activity

1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 202859-73-2
  • Physical Appearance : Yellow to brown solid .

The compound features a benzoimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The cyclopropylmethyl substituent is believed to enhance its interaction with biological targets, potentially increasing its efficacy.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many benzoimidazole derivatives act as enzyme inhibitors, impacting pathways involved in cancer progression and inflammation.
  • Modulation of Receptor Activity : These compounds can interact with various receptors, influencing cellular signaling pathways critical for cell survival and proliferation.

Antitumor Activity

Studies have demonstrated that benzoimidazole derivatives possess significant antitumor activity. For instance:

  • A derivative with a similar structure was shown to inhibit the growth of glioma cells by inducing apoptosis and cell cycle arrest .
  • In vitro studies revealed that specific analogs exhibit IC50 values in the nanomolar range against various cancer cell lines, suggesting potent antitumor effects .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of compounds within this class:

  • Compounds related to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, such as cyclooxygenase and lipoxygenase .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Feng et al. (2015)Identified highly potent imidazole derivatives with IC50 values as low as 3 nM against specific cancer targets .
Wright et al. (2017)Reported on the antitumor efficacy of similar compounds, emphasizing their potential as KIFC1 inhibitors in glioma models .
Biedenkopf et al. (2017)Found that related compounds exhibit significant inhibition of viral replication, indicating broad-spectrum antiviral activity .

Q & A

Q. What are the common synthetic routes for 1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via alkylation of the benzimidazolone scaffold. For example, alkylation with cyclopropylmethyl bromide under mild conditions using tetra-n-butylammonium bromide as a catalyst yields the target compound. Reaction optimization, such as solvent choice (e.g., DMF or CHCl₃) and temperature control (room temperature vs. reflux), significantly impacts purity (>98%) and yield (36–85%) . Reductive amination and acylation steps are also employed for derivatives, with Boc deprotection and HPLC purification ensuring high purity .

Q. How is the structural integrity of this compound validated in synthetic studies?

Characterization includes:

  • NMR spectroscopy : Distinct signals for the cyclopropylmethyl group (e.g., δ 4.57 ppm for CH₂ in DMSO) and aromatic protons (δ 7.0–7.9 ppm) confirm regiochemistry .
  • Mass spectrometry : ESI-MS identifies molecular ions (e.g., [M+1] at m/z 308.544 for chlorinated analogs) .
  • X-ray crystallography : Unit cell parameters and hydrogen-bonding patterns (e.g., C–H···N interactions) validate solid-state conformation .

Q. What in vitro assays are used to assess the biological activity of benzimidazolone derivatives?

  • Cytotoxicity : SRB assays on cancer cell lines (e.g., MDA-MB-231) measure GI₅₀ values after 48-hour exposure .
  • Enzyme inhibition : PLD isoform selectivity (PLD1 vs. PLD2) is evaluated via IC₅₀ profiling, with fluorometric assays quantifying phosphatidic acid production .
  • Receptor binding : Radioligand displacement assays (e.g., dopamine D2 or muscarinic receptors) determine Kᵢ values .

Advanced Research Questions

Q. How do structural modifications to the benzimidazolone scaffold influence isoform selectivity (e.g., PLD1 vs. PLD2)?

  • Scaffold bioisosterism : Replacing the piperidinyl group with a 1,3,8-triazaspiro[4,5]decan-4-one scaffold shifts selectivity toward PLD2 (10–40× difference in IC₅₀) .
  • Halogenation : 5-Fluoro or 5-bromo substitutions enhance PLD1/2 dual inhibition (IC₅₀ ~3 μM), while 4-F substituents reduce activity .
  • Linker optimization : An (S)-methyl group on the ethylenediamine linker improves PLD1 inhibition by 3-fold via steric and electronic effects .

Q. What computational strategies are employed to predict the pharmacokinetic and toxicity profiles of benzimidazolone derivatives?

  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and CNS permeability, critical for neuroactive compounds .
  • Docking studies : Molecular docking into PLD1/2 catalytic pockets (PDB: 4RA7) identifies key interactions (e.g., hydrogen bonding with Tyr472) .
  • DFT calculations : B3LYP/6-31G* optimizations correlate HOMO-LUMO gaps with photostability and reactivity .

Q. How do in vitro and in vivo results for benzimidazolone-based dopamine antagonists diverge, and what factors explain these discrepancies?

  • Species differences : Rat D2 receptors may exhibit binding affinities 10× higher than human isoforms, leading to false positives in preclinical models .
  • Metabolic stability : Human metabolites (e.g., hydroxylated derivatives) reduce plasma half-life (<7 hours) compared to in vitro assays .
  • Blood-brain barrier (BBB) penetration : LogD values >3.0 improve CNS uptake but increase off-target effects in vivo .

Q. What strategies resolve contradictions in SAR data for benzimidazolone chemosensitizers?

  • Orthogonal assays : Cross-validate results using fluorescence-based efflux inhibition (e.g., calcein-AM assay) and cytotoxicity reversal in MDR cancer cells .
  • Crystallographic analysis : Compare binding modes of 1-(cyclopropylmethyl) analogs with verapamil derivatives to clarify steric vs. electronic contributions .
  • Multivariate statistics : PCA (principal component analysis) identifies outliers in datasets, such as anomalous IC₅₀ values due to impurities .

Methodological Guidelines

  • Synthetic Protocols : Prioritize reductive amination for piperidinyl derivatives and alkylation for cyclopropylmethyl analogs .
  • Biological Validation : Use PLD1/2-overexpressing HEK293 cells for isoform-specific inhibition studies .
  • Data Interpretation : Normalize cytotoxicity data to parent compound (e.g., domperidone) to account for batch variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
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1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one

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